molecular formula C25H23N5O B11459011 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11459011
M. Wt: 409.5 g/mol
InChI Key: IHPPURCUCMQARZ-UHFFFAOYSA-N
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Description

2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazoline derivatives family

Preparation Methods

The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves several steps. One common method includes the reaction of 4,7-dimethylquinazoline with an appropriate amine, followed by cyclization to form the quinazolinone ring. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinazoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents like halogens or alkylating agents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one can be compared with other quinazoline derivatives, such as:

Biological Activity

The compound 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazolinone derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a quinazolinone core with specific substitutions that influence its biological activity. The molecular formula is C18H20N4OC_{18}H_{20}N_4O, and it features a 4-methylphenyl group and a 4,7-dimethylquinazolin-2-yl moiety.

PropertyValue
Molecular FormulaC18H20N4OC_{18}H_{20}N_4O
Molecular Weight312.38 g/mol
CAS Number371208-53-6
SolubilitySoluble in DMSO

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, derivatives similar to our compound have shown significant inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest. A study demonstrated that certain quinazolinone compounds induce G2/M phase arrest in ovarian cancer cells, leading to increased apoptosis as evidenced by Western blot analysis showing elevated levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) .

Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory activities , particularly against enzymes like α-glucosidase. This inhibition can modulate metabolic pathways associated with diabetes management. The mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate interaction and subsequent reaction progression .

Antimicrobial Activity

Quinazolinone derivatives are also noted for their antimicrobial properties . Research indicates that these compounds exhibit activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic processes .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound binds to enzymes such as α-glucosidase, inhibiting their function.
  • Cell Cycle Modulation : It influences cell cycle progression by affecting cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Apoptosis Induction : The compound promotes apoptosis through intrinsic pathways involving mitochondrial membrane permeabilization and activation of caspases.

Case Studies and Research Findings

  • Study on Ovarian Cancer :
    • A study focused on a similar quinazolinone derivative showed that treatment led to significant apoptosis in SKOV3 ovarian cancer cells via G2/M arrest and modulation of apoptosis-related proteins .
  • Antimicrobial Screening :
    • Another research project evaluated various quinazolinone derivatives against bacterial strains such as E. coli and S. aureus, revealing promising antimicrobial activity with minimum inhibitory concentrations (MICs) below 50 µg/mL .

Properties

Molecular Formula

C25H23N5O

Molecular Weight

409.5 g/mol

IUPAC Name

2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H23N5O/c1-14-4-7-17(8-5-14)18-11-22-20(23(31)12-18)13-26-24(28-22)30-25-27-16(3)19-9-6-15(2)10-21(19)29-25/h4-10,13,18H,11-12H2,1-3H3,(H,26,27,28,29,30)

InChI Key

IHPPURCUCMQARZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=NC(=C5C=CC(=CC5=N4)C)C

Origin of Product

United States

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